molecular formula C8H11ClN2S B11925491 4-Chloro-5-isopropyl-6-(methylthio)pyrimidine CAS No. 1341321-06-9

4-Chloro-5-isopropyl-6-(methylthio)pyrimidine

Cat. No.: B11925491
CAS No.: 1341321-06-9
M. Wt: 202.71 g/mol
InChI Key: LALMOFRFGFQLAV-UHFFFAOYSA-N
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Description

4-Chloro-5-isopropyl-6-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C8H11ClN2S. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-isopropyl-6-(methylthio)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-5-isopropylpyrimidine with methylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-isopropyl-6-(methylthio)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-isopropyl-6-(methylthio)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-isopropyl-6-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound interacts with molecular targets such as enzymes or receptors, altering their activity and leading to the desired therapeutic effect. The pathways involved can include inhibition of specific enzymes or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-isopropyl-6-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and methylthio groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1341321-06-9

Molecular Formula

C8H11ClN2S

Molecular Weight

202.71 g/mol

IUPAC Name

4-chloro-6-methylsulfanyl-5-propan-2-ylpyrimidine

InChI

InChI=1S/C8H11ClN2S/c1-5(2)6-7(9)10-4-11-8(6)12-3/h4-5H,1-3H3

InChI Key

LALMOFRFGFQLAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CN=C1Cl)SC

Origin of Product

United States

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